1-Methylspiro[indoline-3,3'-piperidin]-2-one
Description
Properties
IUPAC Name |
1-methylspiro[indole-3,3'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13/h2-3,5-6,14H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVNSFIYTRKAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylspiro[indoline-3,3’-piperidin]-2-one typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions to obtain the desired spirocyclic structure . The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like 1-Methylspiro[indoline-3,3’-piperidin]-2-one generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indoline-3,3’-piperidin]-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in oncology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Methylspiro[indoline-3,3’-piperidin]-2-one exerts its effects involves its interaction with specific molecular targets. Studies have shown that derivatives of this compound can bind to proteins such as cyclin-dependent kinases (CDKs), c-Met, and epidermal growth factor receptor (EGFR), inhibiting their activity and thereby exerting antiproliferative effects . Molecular docking studies have revealed strong binding affinities and appropriate binding poses, suggesting a potential for further development as a therapeutic agent.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Spiroindoline derivatives differ in their spiro-connected heterocycles (piperidine, pyrrolidine, or pyrrolizine) and substituents, which influence their physicochemical and biological properties.
Key Observations :
Key Observations :
Biological Activity
1-Methylspiro[indoline-3,3'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This compound features an indoline and piperidine ring system, which contributes to its diverse pharmacological properties.
Anticancer Properties
Research indicates that derivatives of spiro[indoline-3,3'-piperidin]-2-one exhibit notable anticancer activity. For instance, a study highlighted the efficacy of a specific derivative, 6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one, which demonstrated significant cytotoxic effects against various cancer cell lines.
Cholinesterase Inhibition
Compounds related to this compound have shown promising cholinesterase inhibitory properties. A recent study reported that several synthesized compounds exhibited selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The selectivity index for these compounds was calculated using the formula:
Anti-inflammatory Effects
In addition to its anticancer and cholinesterase inhibitory activities, spiro[indoline-3,3'-piperidin]-2-one derivatives have been explored for their anti-inflammatory properties. Certain compounds have shown effectiveness in reducing inflammation markers in vitro, indicating their potential utility in inflammatory diseases .
Table of Biological Activities
Study on Cholinesterase Inhibitors
A detailed study focused on the synthesis and evaluation of indoline-based compounds as dual inhibitors of AChE and BChE. Among the tested compounds, one derivative exhibited an IC50 value of 0.45 ± 0.11 μM against isolated 5-lipoxygenase (5-LOX), highlighting its potential as an anti-inflammatory agent . The structure-activity relationship (SAR) analysis revealed that modifications on the indole ring significantly influenced biological activity.
Anticancer Activity Assessment
In another case study, researchers synthesized various spiro[indoline] derivatives and assessed their anticancer potential against different cell lines. The findings indicated that certain modifications enhanced cytotoxic activity, suggesting a pathway for developing new anticancer therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Methylspiro[indoline-3,3'-piperidin]-2-one, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via cyclization of indoline derivatives with piperidine rings. A key route involves using benzenesulfonyl chloride under alkaline conditions, with continuous flow reactors improving yield (79–85%) and purity . Alternative methods include three-component condensations (e.g., Yang et al., 2012) for constructing the spiro framework . Optimization focuses on temperature control (60–80°C), solvent selection (acetonitrile or THF), and catalyst choice (e.g., tetrabutylammonium iodide for halogenated analogs) .
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- NMR Spectroscopy : Confirms spiro junction connectivity and substituent positions (e.g., δ 1.4–2.1 ppm for piperidine protons) .
- HRMS : Validates molecular formula (C₁₃H₁₅N₂O; [M+H]⁺ = 215.1184) .
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., spiro C-C bond length ~1.54 Å) .
- HPLC : Assesses purity (>95% in optimized syntheses) .
Q. What are the primary biological targets of this compound, and how are they identified?
- Mechanistic Insight : The compound inhibits cyclin-dependent kinases (CDK), c-Met, and EGFR via competitive binding to ATP pockets. Assays include:
- Kinase Inhibition Assays (IC₅₀ = 0.2–1.8 µM for CDK2) .
- Cellular Proliferation Studies (e.g., 50% growth inhibition in BEL-7402 hepatoma cells at 10 µM) .
- Molecular Docking : Predicts binding poses using PDB structures (e.g., EGFR: 1M17) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, substituent addition) alter the compound’s bioactivity?
- SAR Findings :
- Methodology : Substituents are introduced via nucleophilic substitution (e.g., NCS for chlorination) or Ugi reactions. Bioactivity shifts are assessed through dose-response curves and target-specific assays .
Q. How can contradictions in reported antiproliferative data across studies be resolved?
- Data Reconciliation Strategies :
- Assay Standardization : Use consistent cell lines (e.g., MCF7 vs. PaCa-2) and incubation times (48–72 hrs) .
- Control for Solubility : DMSO concentration ≤0.1% to avoid false negatives .
- Target Profiling : Compare inhibition across kinases (CDK vs. VEGFR-2) to clarify selectivity .
- Case Study : Discrepancies in BEL-7402 activity (IC₅₀ = 10 µM vs. 25 µM) were traced to differences in serum content (10% FBS vs. serum-free) .
Q. What strategies enhance multi-target inhibition (e.g., EGFR and VEGFR-2) while minimizing off-target effects?
- Design Approach :
- Hybrid Scaffolds : Integrate pharmacophores from dual inhibitors (e.g., sunitinib) into the spiro core .
- Dynamic Combinatorial Chemistry : Screen for binding to multiple kinase ATP pockets .
- Experimental Validation :
- Kinase Panel Screening : Test against 50+ kinases to identify cross-reactivity .
- In Vivo Models : Evaluate tumor regression in xenografts (e.g., HT-29 colon cancer) with pharmacokinetic profiling (t₁/₂ = 4–6 hrs) .
Methodological Guidance
Q. What analytical techniques are critical for resolving synthetic intermediates?
- Workflow :
TLC (Rf = 0.3 in EtOAc/hexane 1:1) monitors reaction progress .
LC-MS identifies byproducts (e.g., des-methyl analogs) .
Prep-HPLC isolates pure intermediates (C18 column, 70% MeOH) .
Q. How can computational tools aid in predicting metabolic stability?
- In Silico Methods :
- CYP450 Metabolism Prediction (e.g., StarDrop): Identifies vulnerable sites (e.g., piperidine N-demethylation) .
- ADMET Modeling : Estimates logP (2.1) and BBB permeability (low) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
